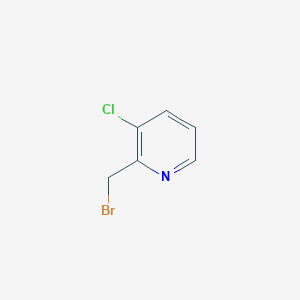

2-(Bromomethyl)-3-chloropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDFDJYHNRNJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625891 | |

| Record name | 2-(Bromomethyl)-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227515-76-5 | |

| Record name | 2-(Bromomethyl)-3-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227515-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-3-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromomethyl 3 Chloropyridine

Direct Bromination Approaches

Direct bromination offers a straightforward pathway to 2-(bromomethyl)-3-chloropyridine, typically involving the radical-initiated bromination of 2-methyl-3-chloropyridine.

N-Bromosuccinimide (NBS)-Mediated Radical Bromination

A prevalent method for the synthesis of this compound is the radical bromination of 2-methyl-3-chloropyridine using N-Bromosuccinimide (NBS). masterorganicchemistry.com This reaction, often referred to as Wohl-Ziegler bromination, utilizes NBS as a source of bromine radicals. wikipedia.orgwikipedia.org The process is initiated by the homolytic cleavage of the N-Br bond in NBS, which can be triggered by heat or light, to generate a bromine radical. numberanalytics.com This highly reactive radical then abstracts a hydrogen atom from the methyl group of 2-methyl-3-chloropyridine, initiating a radical chain reaction that results in the desired brominated product. masterorganicchemistry.comnumberanalytics.com The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as the addition of bromine to the pyridine (B92270) ring. masterorganicchemistry.com

Optimization of Reaction Conditions and Radical Initiators (e.g., Azobis(isobutyronitrile) - AIBN)

To enhance the efficiency and selectivity of the NBS-mediated bromination, careful optimization of reaction conditions is crucial. This includes the selection of a suitable radical initiator. Azobis(isobutyronitrile) (AIBN) is a commonly employed radical initiator in these reactions. wikipedia.org Upon heating, AIBN decomposes to form two 2-cyano-2-propyl radicals and nitrogen gas. wikipedia.org These radicals can then initiate the bromination process. wikipedia.orgechemi.com The decomposition of AIBN occurs at a predictable rate, allowing for controlled initiation of the radical chain reaction. wikipedia.org

Key parameters that are often optimized include the reaction temperature, the molar ratio of reactants (2-methyl-3-chloropyridine, NBS, and AIBN), and the choice of solvent. Anhydrous carbon tetrachloride has been a traditional solvent for these reactions. wikipedia.org The optimization process aims to maximize the yield of the desired this compound while minimizing the formation of byproducts.

Precursor Synthesis and Functional Group Interconversion

Alternative synthetic strategies for this compound involve the preparation of suitable precursors followed by functional group interconversion.

Synthesis from Chlorinated Lutidine Derivatives

The synthesis can also commence from chlorinated lutidine (dimethylpyridine) derivatives. For instance, a multi-step process can be envisioned starting from a suitable lutidine. This could involve a sequence of reactions such as N-oxidation, chlorination, and subsequent functional group manipulations to introduce the bromomethyl group. For example, a related synthesis of a chloromethyl pyridine derivative involved the N-oxidation of 2,3-lutidine. researchgate.net This approach allows for the strategic introduction of the required substituents on the pyridine ring.

Strategic Routes Involving Halogen Exchange Reactions

Halogen exchange reactions provide another viable route to this compound. This strategy typically involves the synthesis of a related halogenated precursor, such as 2-(chloromethyl)-3-chloropyridine or 2-(iodomethyl)-3-chloropyridine, followed by an exchange of the halogen atom for bromine. While specific examples for this compound are not extensively detailed in the provided results, the principle of halogen exchange is a well-established method in organic synthesis. For instance, the "halogen dance" phenomenon, a base-catalyzed halogen migration, highlights the mobility of halogens on heterocyclic rings and the potential for such transformations. clockss.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact and enhance safety. rasayanjournal.co.inmdpi.com In the context of this compound synthesis, several green approaches can be considered.

These include the use of safer solvents to replace hazardous ones like carbon tetrachloride, the development of catalytic methods to reduce the amount of reagents required, and the optimization of reaction conditions to improve energy efficiency and reduce waste generation. rasayanjournal.co.inmdpi.comresearchgate.net For example, research into solvent-free reaction conditions or the use of more environmentally benign solvents is an active area of investigation in organic synthesis. rasayanjournal.co.in Furthermore, process optimization to improve reaction mass efficiency and reduce the E-factor (a measure of waste produced) are key metrics in evaluating the "greenness" of a synthetic route. researchgate.net While specific studies on the green synthesis of this compound are not abundant, the broader principles of green chemistry offer a clear framework for future process development. rasayanjournal.co.inmdpi.comresearchgate.netmdpi.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, minimizing waste. jocpr.com In the context of this compound synthesis, achieving high atom economy is a primary goal.

One common method for synthesizing this compound involves the bromination of 3-chloropyridine. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. While effective, this method's atom economy can be impacted by the formation of byproducts.

To improve reaction efficiency, researchers are exploring alternative synthetic strategies. These include addition reactions, which can theoretically achieve 100% atom economy by incorporating all reactant atoms into the final product. jocpr.com The Diels-Alder reaction is a classic example of an addition reaction with high atom economy. jocpr.com While not directly applicable to the synthesis of this compound from simple precursors, the principle of maximizing bond formation and minimizing byproduct generation guides the development of new, more efficient synthetic routes.

Table 1: Comparison of Reaction Types and Atom Economy

| Reaction Type | Description | Atom Economy Potential |

| Addition | Reactants combine to form a single product. | High (can be 100%) |

| Substitution | Part of one molecule is replaced by another atom or group. | Moderate |

| Elimination | A molecule loses atoms to form a double or triple bond. | Low |

This table illustrates the general potential for atom economy based on reaction type.

Environmentally Benign Solvent Systems and Catalyst Minimization Strategies

The choice of solvent and catalyst plays a crucial role in the environmental impact of a chemical process. nih.gov Traditional organic solvents are often volatile, flammable, and toxic, posing risks to human health and the environment. pitt.edu Consequently, there is a significant push towards the use of greener alternatives. nih.gov

For the synthesis of pyridine derivatives, researchers are investigating the use of environmentally benign solvents such as water, ionic liquids, and supercritical fluids. nih.govpitt.edu Water is a particularly attractive solvent due to its non-toxic and non-flammable nature. pitt.edu The development of water-soluble catalysts and reaction conditions that are compatible with aqueous media is an active area of research. mahidol.ac.th

Catalyst minimization is another key aspect of green chemistry. Catalysts increase the rate of a reaction without being consumed in the process. scranton.edu By using highly active and selective catalysts, it is possible to reduce the amount of catalyst required, which in turn minimizes waste and potential environmental contamination. mahidol.ac.th For the synthesis of this compound and related compounds, research is focused on developing highly efficient catalysts that can be used in small quantities and, ideally, be recycled and reused. pitt.edu Heterogeneous catalysts, which are in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture and recycled. rsc.org

Table 2: Examples of Green Solvents and Their Properties

| Solvent | Key Properties |

| Water | Non-toxic, non-flammable, readily available. pitt.edu |

| Ionic Liquids | Low volatility, high thermal stability. pitt.edu |

| Supercritical Fluids | Gas-like viscosity and liquid-like density, allowing for enhanced mass transfer. pitt.edu |

This table provides examples of environmentally friendly solvents being explored in chemical synthesis.

Flow Chemistry Applications in Bromomethylpyridine Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, has emerged as a powerful tool for chemical synthesis. nih.gov This approach offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. mdpi.com

Microreactor Technologies for Enhanced Reaction Control and Scalability

Microreactors are small-scale flow reactors with channel dimensions typically in the sub-millimeter range. mdpi.com Their high surface-area-to-volume ratio allows for rapid heat and mass transfer, enabling precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This level of control can lead to higher yields, improved selectivity, and reduced byproduct formation. mdpi.com

The use of microreactors has been successfully demonstrated for a variety of chemical transformations, including the synthesis of pyridine derivatives. rsc.orgresearchgate.net For the synthesis of bromomethylpyridines, microreactor technology can offer significant advantages. The precise temperature control is particularly beneficial for managing exothermic bromination reactions, improving safety and preventing runaway reactions. Furthermore, the ability to rapidly screen and optimize reaction conditions in a microreactor can accelerate the development of new and improved synthetic processes. mdpi.com

Continuous Flow Processing for Bromomethylation Reactions

Continuous flow processing involves the continuous introduction of reactants into a reactor and the continuous removal of the product stream. This approach is well-suited for large-scale manufacturing as it can operate for extended periods without the need for shutdown and startup cycles.

In the context of bromomethylation reactions, continuous flow processing can offer several benefits. The use of a flow reactor can improve the safety of handling hazardous reagents like bromine by minimizing the amount of reagent present at any given time. deepdyve.com Additionally, continuous flow systems can be readily automated, allowing for unattended operation and improved process consistency. nih.gov The integration of in-line analytical techniques can provide real-time monitoring of the reaction, enabling immediate adjustments to maintain optimal performance. vapourtec.com

The development of continuous flow methods for the synthesis of this compound and other bromomethylpyridines is an active area of research. researchgate.net These efforts are focused on designing efficient and robust flow systems that can be readily scaled up for industrial production. The combination of microreactor technology for process development and continuous flow processing for large-scale manufacturing holds great promise for the sustainable and cost-effective production of these important chemical intermediates.

Reactivity and Reaction Pathways of 2 Bromomethyl 3 Chloropyridine

Reactions at the Bromomethyl Moiety

The bromomethyl group is the most reactive site on the molecule for transformations under nucleophilic and radical conditions.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

Nucleophilic substitution is a fundamental reaction class where a nucleophile displaces a leaving group. In 2-(bromomethyl)-3-chloropyridine, the leaving group is the bromide ion. These reactions can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by primary alkyl halides like this compound due to the low steric hindrance around the reaction center. Strong nucleophiles and polar aprotic solvents typically promote SN2 reactions.

The SN1 mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. While primary carbocations are generally unstable, resonance stabilization from the adjacent pyridine (B92270) ring could potentially allow for an SN1 pathway under certain conditions, such as with weakly nucleophilic solvents (solvolysis).

Alkylation with Oxygen-Based Nucleophiles (e.g., Hydroxymethylation, Alkoxymethylation)

The reaction of this compound with oxygen-based nucleophiles, such as hydroxides or alkoxides, is expected to yield the corresponding alcohols or ethers. Although specific studies on this compound are not prevalent, the conversion of the analogous 2-(bromomethyl)pyridine to 2-pyridinemethanol (hydroxymethylation) is a well-established transformation. This is typically achieved by hydrolysis, for example, using aqueous sodium hydroxide or calcium carbonate in a dioxane/water mixture.

Alkoxymethylation, the formation of an ether linkage, would proceed by reacting this compound with an alkoxide (e.g., sodium methoxide or sodium ethoxide) in a suitable solvent like ethanol or THF. This reaction is anticipated to follow an SN2 pathway.

Table 1: Representative Alkylation Reactions with Oxygen Nucleophiles Note: Data is extrapolated from reactions with analogous compounds due to a lack of specific literature for this compound.

| Reactant | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| 2-(Bromomethyl)pyridine | NaOH (aq) | 2-Pyridinemethanol | Hydroxymethylation (SN2) |

Alkylation with Nitrogen-Based Nucleophiles (e.g., Amination, Azide Formation)

The displacement of the bromide by nitrogen nucleophiles is a key reaction for introducing nitrogen-containing functional groups.

Amination: The reaction with amines (primary, secondary, or ammonia) would lead to the corresponding substituted aminomethylpyridines. These reactions are fundamental in the synthesis of ligands and pharmacologically active molecules. The reaction of 2-halopyridines with amines is a widely used process, typically proceeding under SNAr conditions on the ring itself. However, for the bromomethyl group, a standard SN2 reaction with an amine is the expected pathway.

Azide Formation: The azide ion (N₃⁻) is an excellent nucleophile for SN2 reactions. The reaction of this compound with sodium azide in a polar aprotic solvent like DMF would yield 2-(azidomethyl)-3-chloropyridine. This product is a versatile intermediate, as the azide group can be subsequently reduced to a primary amine or used in cycloaddition reactions, such as "click chemistry". The conversion of benzylic and alkyl halides to azides is a high-yielding and common transformation nih.govmasterorganicchemistry.com.

Table 2: Representative Alkylation Reactions with Nitrogen Nucleophiles Note: Data is extrapolated from reactions with analogous compounds due to a lack of specific literature for this compound.

| Reactant | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| Benzyl Bromide | NH₃ | Benzylamine | Amination (SN2) |

Alkylation with Sulfur-Based Nucleophiles (e.g., Thiolation)

Sulfur nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and react readily with primary alkyl halides. The reaction of this compound with a thiol in the presence of a base (to form the more nucleophilic thiolate) would produce the corresponding thioether. Studies on the reaction of 2-halopyridines with sulfur nucleophiles show that these reactions proceed efficiently, often under mild conditions sci-hub.se. This transformation is valuable for the synthesis of various sulfur-containing heterocyclic compounds.

Table 3: Representative Alkylation Reactions with Sulfur Nucleophiles Note: Data is extrapolated from reactions with analogous compounds due to a lack of specific literature for this compound.

| Reactant | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| 2-Bromopyridine (B144113) | Thiophenol (PhSH) / Base | 2-(Phenylthio)pyridine | Thiolation (SNAr) |

Formation of Quaternary Pyridinium Salts

The nitrogen atom of a pyridine ring can act as a nucleophile, attacking an electrophilic carbon. In the context of this compound, it can react with other pyridine derivatives to form quaternary pyridinium salts. In this reaction, the pyridine derivative acts as the nucleophile, and this compound acts as the alkylating agent (the electrophile).

This reaction, known as the Menshutkin reaction, typically involves mixing the pyridine and the alkyl halide, often in a solvent, and may require heating. The product is an ionic salt. The synthesis of quaternary pyridinium salts is a well-established field, with various methods including conventional heating and microwave-assisted synthesis being employed to improve yields and reduce reaction times srce.hrnih.govpw.edu.plresearchgate.netnih.gov. For instance, reacting pyridine with a 1-bromoalkane in ethanol under reflux is a standard procedure for preparing N-alkylpyridinium bromides nih.gov.

Radical Reactions and Reductive Transformations

The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage to form a radical intermediate. This can be initiated by radical initiators (like AIBN) or photochemically.

Reductive Transformations (Dehalogenation): A common radical reaction is the reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This is often achieved using a radical chain reaction mechanism with reagents like tributyltin hydride (Bu₃SnH) and a radical initiator. This process involves the formation of a pyridylmethyl radical, which then abstracts a hydrogen atom from the tin hydride.

Radical Coupling: The pyridylmethyl radical intermediate can also participate in carbon-carbon bond-forming reactions. For example, it can add to alkenes or alkynes, or participate in cross-coupling reactions. Nickel-catalyzed cross-electrophile coupling reactions between 2-chloropyridines and alkyl bromides have been developed, proceeding via radical intermediates nih.gov. While this involves reaction at the ring halogen, similar principles could be applied to the bromomethyl group. Photoredox catalysis has also emerged as a powerful tool for generating aryl radicals from halopyridines for subsequent coupling reactions nih.gov.

Reactivity of the Chloro Substituent on the Pyridine Ring

The chlorine atom attached to the pyridine ring of this compound is a key site for synthetic transformations. Its reactivity is influenced by the electronic properties of the pyridine ring and can be exploited through various reaction pathways, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyridines. pearson.com Unlike benzene, the pyridine ring is inherently electron-deficient, making it more susceptible to attack by nucleophiles. pearson.com This reactivity is particularly pronounced when a leaving group, such as a halogen, is present on the ring. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group, which restores the aromaticity of the ring. youtube.com

The nitrogen atom in the pyridine ring plays a crucial role in activating the chloro substituent towards nucleophilic attack. Being more electronegative than carbon, the nitrogen atom withdraws electron density from the ring through an inductive effect, rendering the ring carbons more electrophilic. pearson.comuoanbar.edu.iq This electron-withdrawing nature is a key factor that makes halopyridines more reactive towards SNAr than their benzene counterparts. uoanbar.edu.iq

The position of the nitrogen atom relative to the chloro substituent significantly impacts the reactivity. For chloropyridines, the reactivity towards nucleophilic substitution generally follows the order of 4-chloropyridine > 2-chloropyridine (B119429) > 3-chloropyridine. sci-hub.seaskfilo.com This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C2 (ortho) or C4 (para) positions, thus stabilizing the intermediate. uoanbar.edu.iqchegg.com In the case of 3-chloropyridine, the negative charge in the intermediate cannot be delocalized onto the nitrogen atom, resulting in lower stability and consequently, lower reactivity. askfilo.comchegg.com Therefore, the chloro group at the 3-position of this compound is expected to be the least reactive towards SNAr compared to its 2- and 4-chloro isomers.

The nature of the halogen leaving group also influences the rate of SNAr reactions. For many activated aryl halides, the typical reactivity order is F > Cl ≈ Br > I. nih.govresearchgate.net This "element effect" is often cited as evidence for a mechanism where the initial addition of the nucleophile is the rate-determining step. nih.gov The high electronegativity of fluorine strongly activates the carbon for nucleophilic attack, making fluoropyridines significantly more reactive than chloropyridines in many SNAr reactions. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org

As discussed, the positional isomers of chloropyridine exhibit distinct reactivities in SNAr reactions due to the electronic influence of the ring nitrogen. sci-hub.seaskfilo.comchegg.com The reactivity order is generally 4-chloro > 2-chloro > 3-chloro. sci-hub.se This trend is attributed to the ability of the nitrogen atom to stabilize the intermediate formed during nucleophilic attack at the C2 and C4 positions through resonance. uoanbar.edu.iqchegg.com For 3-chloropyridine, this stabilization is not possible, making it the least reactive isomer. askfilo.comchegg.com

| Halopyridine Isomer | Relative Reactivity in SNAr | Reason for Reactivity |

| 4-Chloropyridine | High | The nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance. askfilo.comchegg.com |

| 2-Chloropyridine | Moderate | The nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance. chegg.com |

| 3-Chloropyridine | Low | The nitrogen atom cannot delocalize the negative charge of the Meisenheimer intermediate. askfilo.comchegg.com |

| 2-Fluoropyridine | Very High | The high electronegativity of fluorine strongly activates the ring for nucleophilic attack. acs.org |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro substituent on the pyridine ring of this compound can serve as a handle for such transformations, enabling the introduction of a wide variety of substituents.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organoboron compound (boronic acid or ester) with a halide or triflate. libretexts.org This reaction is widely used for the synthesis of biaryl compounds. nih.gov The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

Chloropyridines, including 3-chloropyridine, can participate in Suzuki-Miyaura coupling reactions, although they are generally less reactive than the corresponding bromides or iodides. nih.gov The success of these couplings often requires the use of specific ligands that promote the oxidative addition of the relatively unreactive C-Cl bond. For instance, sterically hindered and electron-rich phosphine (B1218219) ligands, such as 2-(dicyclohexylphosphino)biphenyl, have been shown to be effective for the Suzuki-Miyaura coupling of 3-chloropyridine. acs.org While 2-chloropyridines can be challenging substrates in some palladium-catalyzed couplings, 3-chloropyridines generally exhibit moderate reactivity. nih.gov

| Catalyst System Component | Role in Suzuki-Miyaura Coupling | Example |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. | PPh3, 2-(dicyclohexylphosphino)biphenyl |

| Base | Activates the organoboron species for transmetalation. | Na2CO3, K3PO4 |

| Organoboron Reagent | Provides the organic group to be coupled. | Phenylboronic acid |

Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium for cross-coupling reactions. rsc.org Nickel catalysts can facilitate the coupling of a broader range of electrophiles and are particularly effective for reactions involving less reactive aryl chlorides. nih.govdicp.ac.cn

Cross-electrophile coupling is a type of reductive coupling that joins two different electrophiles, such as an aryl chloride and an alkyl halide, in the presence of a stoichiometric reductant. acs.orgnih.gov Nickel-catalyzed cross-electrophile coupling has been successfully applied to the reaction of 2-chloropyridines with alkyl bromides. nih.govwisc.edu These reactions often employ a nickel catalyst in combination with a ligand, such as a bipyridine or terpyridine derivative, and a reductant like zinc or manganese metal. acs.orgnih.gov

For 3-chloropyridines, nickel-catalyzed Suzuki-Miyaura type couplings have also been reported. A nickel/dppf (1,1'-bis(diphenylphosphino)ferrocene) catalyst system has been shown to effectively couple 3- and 4-chloropyridines, while being less effective for 2-chloropyridine due to the formation of inactive catalyst species. rsc.orgrsc.org This highlights the distinct reactivity profiles of positional isomers in nickel-catalyzed reactions. The development of nickel-catalyzed methods provides a valuable complementary approach for the functionalization of the chloro substituent in compounds like this compound. researchgate.net

Reactivity of the Pyridine Nitrogen Atom

Lewis Acidity and Coordination Chemistry with Metal Ions

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This lone pair imparts Lewis basicity to the molecule, allowing it to act as a ligand in coordination compounds. nih.gov Transition metal ions, which are Lewis acids, readily coordinate with pyridine and its derivatives to form a wide variety of complexes. youtube.comwikipedia.org

The coordination ability of the pyridine nitrogen is influenced by the electronic nature of the ring substituents. In this compound, both the chloro and bromomethyl groups are electron-withdrawing, which reduces the electron density on the nitrogen atom. This decreased electron density makes it a weaker Lewis base compared to unsubstituted pyridine. Consequently, it will form less stable complexes with metal ions than pyridine itself.

Despite this reduced basicity, the nitrogen atom can still coordinate to a variety of transition metals, such as palladium(II), platinum(II), ruthenium(II), and copper(II). acs.orgmdpi.comnih.govnih.gov The formation of such a coordination complex involves the donation of the nitrogen's lone pair to an empty orbital of the metal center, forming a coordinate covalent bond. youtube.com This coordination activates the pyridine ring, making it more susceptible to nucleophilic attack. For instance, the coordination of a Lewis acid like a zinc complex to the pyridine nitrogen can activate the ring towards nucleophilic aromatic substitution. semanticscholar.orgchemrxiv.org The geometry of these complexes can vary, with octahedral and square planar arrangements being common for pyridine ligands. wikipedia.org

Table 2: Examples of Metal-Pyridine Coordination Complexes

| Metal Ion | Ligand | Complex Formula (Example) | Geometry (Typical) |

|---|---|---|---|

| Palladium(II) | Pyridine | [PdCl₂(py)₂] | Square Planar |

| Platinum(II) | Pyridine | [PtCl₂(py)₂] | Square Planar |

| Ruthenium(II) | Pyridine | [Ru(NH₃)₅(py)]²⁺ | Octahedral |

| Chromium(VI) | Pyridine | CrO₃(py)₂ (Collins Reagent) | Distorted Octahedral |

N-Alkylation and N-Oxidation Pathways

N-Alkylation: The nitrogen atom of this compound can be alkylated by reacting it with alkyl halides. This reaction forms a quaternary pyridinium salt, placing a positive charge on the nitrogen atom. However, a significant competing pathway exists due to the structure of the molecule itself. The 2-(bromomethyl) group is a potent intramolecular alkylating agent. Under certain conditions, particularly in the presence of a base or upon heating, one molecule of this compound can alkylate the pyridine nitrogen of another molecule. This self-alkylation would lead to the formation of a dimeric or polymeric pyridinium salt.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is a common reaction for tertiary amines and heteroaromatics. nih.gov The resulting N-oxide has significantly different electronic properties compared to the parent pyridine; the N-O bond can act as an electron-donating group through resonance, while the oxygen atom is a site for electrophilic attack.

The oxidation of pyridines bearing electron-withdrawing groups, such as this compound, is more challenging than for electron-rich pyridines. Harsher oxidizing conditions are often required. researchgate.net A variety of reagents have been developed for this purpose. Common methods include the use of peracids like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. For electron-deficient substrates, more potent oxidizing systems are employed. One such system is the combination of trifluoromethanesulfonic anhydride (Tf₂O) and an oxygen source like sodium percarbonate, which generates a highly reactive peracid in situ. researchgate.net Other effective reagents include urea-hydrogen peroxide (UHP) and methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide. masterorganicchemistry.comyoutube.com

Table 3: Reagents for the N-Oxidation of Electron-Deficient Pyridines

| Reagent(s) | Typical Conditions | Comments |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., CH₂Cl₂) | Standard, widely used peracid. |

| Peracetic Acid (CH₃CO₃H) | Acetic acid, heat | Often generated in situ from H₂O₂ and acetic acid. |

| Urea-Hydrogen Peroxide (UHP) | Acetonitrile, heat | Solid, stable source of H₂O₂. |

| H₂O₂ / Methyltrioxorhenium (MTO) | Various solvents | Catalytic system effective for many substrates. |

Mechanistic Investigations of Reactions Involving 2 Bromomethyl 3 Chloropyridine

Elucidation of Reaction Mechanisms and Rate-Determining Steps in Substitution Reactions

The primary reaction pathway for the bromomethyl group of 2-(Bromomethyl)-3-chloropyridine is nucleophilic substitution. In this reaction, a nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. The mechanism can proceed through different pathways, primarily SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), depending on the reaction conditions and the nature of the nucleophile.

In a typical SN2 mechanism, the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. This is a single-step process where the rate of reaction depends on the concentration of both the substrate and the nucleophile. The reaction proceeds through a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

Factors influencing the reaction mechanism and rate include:

Nucleophile Strength: Stronger nucleophiles favor the SN2 pathway.

Solvent: Polar aprotic solvents like DMF can facilitate SN2 reactions.

Leaving Group: Bromide is a good leaving group, facilitating the substitution. Additives like potassium iodide (KI) can be used to improve leaving-group displacement through in-situ formation of the more reactive iodo-methyl intermediate.

Table 1: Conditions for Nucleophilic Substitution

| Nucleophile | Solvent | Temperature | Additive | Observed Outcome |

|---|---|---|---|---|

| Amines (e.g., Piperidine) | DMF | 60°C | KI | Selective displacement of bromide to form 3-chloro-2-(aminomethyl)pyridine derivatives. |

| Thiols | DMF | Room Temp | None | Formation of the corresponding thioether. |

| Alkoxides | THF | Room Temp | None | Formation of the corresponding ether. |

Role of Catalysts, Ligands, and Additives in Metal-Catalyzed Processes

While the bromomethyl group is prone to nucleophilic substitution, the chlorine atom on the pyridine (B92270) ring can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions require a transition metal catalyst, typically palladium, along with specific ligands and additives to proceed efficiently.

Catalyst: The catalyst, often a palladium(0) species, is central to the catalytic cycle. It undergoes oxidative addition to the C-Cl bond of the pyridine ring, a critical step in activating the substrate. nih.gov

Ligands: Ligands, such as bulky phosphines like XPhos, coordinate to the metal center. They play a crucial role in stabilizing the metal complex, influencing its reactivity, and facilitating key steps like reductive elimination, which forms the final product and regenerates the catalyst.

Additives: Bases are required additives in Suzuki-Miyaura couplings to facilitate the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.

In rhodium-catalyzed reactions involving similar 2-aryl pyridine substrates, computational studies have shown that the process can initiate with cyclometalation, followed by ligand exchange and nitrogen extrusion to form a carbene ligand complex. nih.gov Such computational pre-evaluation of catalysts is instrumental in rapidly identifying suitable conditions for specific transformations. nih.gov The catalyst's role extends to enabling reactions that might otherwise be unfeasible, controlling selectivity, and operating under milder conditions. For example, in some rhodium-catalyzed C-H amination reactions, the metal complex can also act as a Lewis acid to catalyze the final amination step. nsf.gov

Table 2: Components in Suzuki-Miyaura Coupling of the Chloropyridine Moiety

| Component | Example | Role in Catalytic Cycle |

|---|---|---|

| Catalyst | Pd(OAc)₂ | Precursor to the active Pd(0) catalyst that initiates the cycle via oxidative addition. |

| Ligand | XPhos | Stabilizes the Pd center, enhances solubility, and promotes reductive elimination. |

| Base | K₃PO₄ | Activates the boronic acid for the transmetalation step. |

| Reactant | Arylboronic acids | Source of the aryl group to be coupled to the pyridine ring. |

| Solvent | THF/H₂O | Provides the medium for the reaction to occur. |

Stereochemical and Regiochemical Control in Multi-Step Synthetic Sequences

The presence of two distinct reactive sites in this compound allows for significant regiochemical control in synthetic sequences. Regiochemistry refers to the control of which position on a molecule reacts.

Reaction at the Bromomethyl Group: This site is highly susceptible to nucleophilic attack. Reactions with nucleophiles like amines, thiols, or alkoxides can be performed selectively at this position, leaving the chloro-substituent on the pyridine ring untouched. This allows for the introduction of a wide variety of functional groups at the 2-methyl position.

Reaction at the Chloro Group: The chlorine atom is much less reactive towards classical nucleophilic substitution but can be readily activated for cross-coupling reactions using a metal catalyst. This allows for the formation of C-C or C-heteroatom bonds at the 3-position of the pyridine ring.

By carefully choosing reagents and reaction conditions, chemists can selectively functionalize one site over the other, or perform sequential reactions to modify both positions. This regiochemical differentiation is a powerful tool in constructing complex molecules. For instance, one could first perform a nucleophilic substitution at the bromomethyl position and then, in a subsequent step, carry out a palladium-catalyzed Suzuki coupling at the chloro position. This stepwise approach provides precise control over the final molecular architecture.

Stereochemical control, which relates to the 3D arrangement of atoms, becomes relevant if a chiral center is created during the synthesis. While the starting material is achiral, a reaction at the bromomethyl group with a chiral nucleophile or using a chiral catalyst could, in principle, lead to the formation of stereoisomers. Controlling the stereochemical outcome would require asymmetric synthesis strategies.

Insights from Kinetic Isotope Effects and Intermediate Trapping Studies

Kinetic Isotope Effects (KIEs) and intermediate trapping are powerful tools for probing reaction mechanisms. A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes causes a change in the reaction rate. princeton.edu This effect is most pronounced when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu

Application to Substitution Reactions: To study the nucleophilic substitution at the bromomethyl group, one could synthesize this compound with deuterium (B1214612) atoms replacing the hydrogen atoms on the methyl group (CD2Br). If a primary KIE (kH/kD > 1) is observed, it would provide strong evidence that the C-H bond is not broken in the rate-determining step, which is consistent with a standard SN2 mechanism. A secondary KIE might provide information about changes in hybridization at the carbon center during the transition state.

Intermediate Trapping: This technique involves adding a "trapping" agent to the reaction mixture that can react with and isolate a proposed short-lived intermediate. In the study of aromatic substitution reactions of similar 2-chloropyridine (B119429) derivatives with glutathione, the presence of a Meisenheimer complex intermediate has been verified through molecular orbital calculations. researchgate.net For reactions involving this compound, if a substitution were to proceed through an SN1 mechanism, it would form a carbocation intermediate. One could attempt to trap this electrophilic intermediate with a suitable nucleophilic trap to confirm its existence. Similarly, in metal-catalyzed cross-coupling reactions, stoichiometric studies can be performed to isolate and characterize proposed organometallic intermediates in the catalytic cycle, providing direct evidence for the proposed mechanism. nsf.gov

While specific KIE or intermediate trapping studies on this compound are not detailed in the available literature, the application of these methods would be invaluable for confirming mechanistic proposals and understanding the nuances of its reactivity.

Applications of 2 Bromomethyl 3 Chloropyridine in Complex Molecule Synthesis

Building Block for Diverse Heterocyclic Systems

The strategic placement of the bromo and chloro substituents on the pyridine (B92270) ring of 2-(bromomethyl)-3-chloropyridine makes it an ideal starting material for the synthesis of a wide array of fused heterocyclic systems. The reactivity of the bromomethyl group as an alkylating agent, coupled with the potential for nucleophilic substitution or cross-coupling reactions at the chlorinated position, provides chemists with a powerful tool for molecular construction.

Construction of Fused Pyridine Derivatives

The synthesis of fused pyridine derivatives is a significant area where this compound and its analogs find application. These fused systems are prevalent in medicinal chemistry and materials science.

Pyrazolo[4,3-b]- and [3,4-c]pyridines: Research has demonstrated the synthesis of pyrazolo[4,3-b]pyridines from the reaction of 2-bromomethyl-3-nitropyridine with aromatic amines at elevated temperatures. rsc.org Similarly, 4-bromomethyl-3-nitropyridine can yield 2H-pyrazolo[3,4-c]pyridines. rsc.org While this specific example uses a nitrated analog, the underlying principle of using a substituted bromomethylpyridine to construct the pyrazolopyridine core is evident. Further research has explored various synthetic routes to pyrazolo[4,3-b]pyridines and indazoles, highlighting the importance of this scaffold. nih.gov The synthesis of diversified pyrazolo[3,4-b]pyridine frameworks has also been achieved through cascade reactions of 5-aminopyrazoles. nih.gov Additionally, methods for the vectorial functionalization of pyrazolo[3,4-c]pyridines have been developed, showcasing their utility in fragment-based drug discovery. worktribe.com

Thieno[2,3-b]pyridines: The synthesis of thieno[2,3-b]pyridines, another important class of fused heterocycles, can be achieved through various synthetic strategies. While direct use of this compound in the provided search results is not explicitly detailed for this specific scaffold, the synthesis of related thieno[2,3-b]pyridines often involves the reaction of substituted pyridines with sulfur-containing reagents. mdpi.comarkat-usa.org For instance, the reaction of ethanone (B97240) analogues with reagents like ω-bromoacetophenone or chloroacetonitrile (B46850) can lead to polyfunctionally substituted thieno[2,3-b]pyridines. arkat-usa.org The importance of thienopyridine derivatives as potent anticancer agents has been noted, with some analogs showing significant inhibitory activity against VEGFR-2. researchgate.net

Synthesis of Imidazo[1,2-a]pyridine (B132010) and Pyrrolo[2,3-b]pyridine Scaffolds

The imidazo[1,2-a]pyridine and pyrrolo[2,3-b]pyridine cores are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds.

Imidazo[1,2-a]pyridines: The classical synthesis of imidazo[1,2-a]pyridines often involves the reaction of 2-aminopyridines with α-haloketones. nanobioletters.com While not directly using this compound, the principle of using a pyridine derivative and a component with a leaving group is central. Various methods have been developed for the synthesis of this scaffold, including reactions mediated by triflic anhydride, copper catalysis, and even under metal-free conditions. researchgate.netorganic-chemistry.org These heterocycles are recognized as valuable building blocks for a number of biologically and pharmaceutically important compounds. tci-thaijo.org

Pyrrolo[2,3-b]pyridine Scaffolds: The synthesis of pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles, is of significant interest due to their presence in many bioactive molecules. Research has focused on developing potent inhibitors of enzymes like GSK-3β for potential Alzheimer's disease treatment, utilizing the pyrrolo[2,3-b]pyridine core. nih.gov Synthetic strategies often involve multi-step sequences to construct this bicyclic system. nih.govsemanticscholar.org

Preparation of Benzisoxazole Derivatives

Benzisoxazole derivatives represent another class of heterocyclic compounds with significant biological activity. While the direct synthesis from this compound is not the primary route, the principles of constructing heterocyclic rings are shared. The synthesis of 3-substituted benzisoxazoles can be achieved from readily accessible ortho-hydroxyaryl N-H ketimines. organic-chemistry.org Furthermore, 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have been synthesized from 3-(bromomethyl)-1,2-benzisoxazole (B15218) and have shown anticonvulsant activity. nih.govnih.govresearchgate.net

Role in Bioactive Molecule and Pharmaceutical Intermediate Synthesis

The utility of this compound extends to the synthesis of bioactive molecules and key pharmaceutical intermediates. Its ability to introduce a substituted pyridine motif into a larger molecule makes it a valuable tool for medicinal chemists.

Precursor for Targeted Small Molecule Therapeutics

The pyridine ring is a common feature in many small molecule drugs. The functional handles on this compound allow for its incorporation into more complex structures designed to interact with specific biological targets. Small molecules play a crucial role in modern medicine, with many approved drugs falling into this category. vkeybio.comnih.gov The development of small molecule orphan drugs for rare diseases often involves intricate synthetic pathways where versatile building blocks are essential. mdpi.com

Synthesis of Unnatural Amino Acid Derivatives and Alkaloids

The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for modulating their properties and functions. youtube.comresearchgate.net The synthesis of these non-proteinogenic amino acids often requires specialized building blocks. While a direct link to this compound is not explicitly detailed in the provided search results, the synthesis of complex unnatural amino acids can involve the arylation of amino acid derivatives, a transformation where a substituted pyridine could be introduced. princeton.edu The development of novel methods for the synthesis of unnatural amino acids is an active area of research. nih.govnih.gov

Ligand Synthesis for Coordination Chemistry and Material Science

The 3-chloro-2-pyridylmethyl scaffold, readily accessible from this compound, is a key component in the synthesis of polydentate ligands. These ligands are instrumental in coordination chemistry, where they bind to metal ions to form complexes with specific geometries and electronic properties, and in material science, for the construction of functional coordination polymers and metal-organic frameworks (MOFs).

The primary synthetic route to these ligands involves the reaction of this compound with various nucleophiles, particularly amines, to create chelating agents. For instance, the reaction with primary or secondary amines can yield bidentate or tridentate ligands capable of coordinating to transition metal centers. While specific examples starting directly from this compound are not extensively detailed in publicly available literature, the analogous reactions of similar pyridyl derivatives provide a clear blueprint for its application. For example, the synthesis of ligands like bis(2-pyridylmethyl)amine and its derivatives, which form stable complexes with a variety of metals, showcases the potential of the 2-pyridylmethyl amine framework. researchgate.net

The resulting metal complexes can exhibit a range of interesting properties, including catalytic activity, magnetic behavior, and luminescence, which are highly dependent on the nature of the metal ion and the coordination environment imposed by the ligand.

Table 1: Representative Reactions for Ligand Synthesis using Pyridyl-based Precursors

| Precursor | Reagent | Ligand Type Formed | Potential Applications of Metal Complexes |

| 2-(Bromomethyl)pyridine | Ammonia/Primary Amines | Bidentate (N,N) | Catalysis, Luminescent Materials |

| 2-(Bromomethyl)pyridine | Bipyridine | Tridentate/Tetradentate (N,N,N/N,N,N,N) | Supramolecular Assembly, Sensors |

| 2,6-Bis(bromomethyl)pyridine | Secondary Amines | Tetradentate (N,N,N,N) | Biomimetic Models, Magnetic Materials |

This table illustrates the general synthetic strategies for forming polydentate ligands from bromomethyl-substituted pyridines, a strategy directly applicable to this compound.

Development of Advanced Organic Materials

The unique electronic and structural features of the this compound unit make it an attractive component for the development of advanced organic materials. Its incorporation into polymeric backbones or as a side-chain functionality can impart specific properties, such as thermal stability, conductivity, and photoluminescence.

The synthesis of functional polymers can be achieved by first converting this compound into a polymerizable monomer. This can be accomplished, for example, by reacting it with a molecule containing a vinyl or other polymerizable group. Subsequent polymerization of this monomer would lead to a polymer with pendant 3-chloro-2-pyridylmethyl groups. These groups can then be further functionalized or used to coordinate with metal ions to create hybrid organic-inorganic materials.

Furthermore, the pyridine ring itself, being an electron-deficient aromatic system, can be exploited in the design of organic semiconductors. Derivatives of this compound could serve as precursors to materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.comnih.gov The ability to tune the electronic properties through substitution on the pyridine ring, in combination with the versatile reactivity of the bromomethyl group, provides a pathway to novel π-conjugated systems with optimized charge transport and emissive characteristics.

Table 2: Potential Applications of this compound in Advanced Materials

| Material Class | Synthetic Strategy | Potential Functionality |

| Functional Polymers | Conversion to monomer followed by polymerization | Ion-binding, Catalytic supports, Stimuli-responsive materials |

| Organic Semiconductors | Derivatization to form extended π-conjugated systems | Charge transport layers in OFETs, Emissive layers in OLEDs |

| Hybrid Materials | Coordination of pendant pyridyl groups with metal ions | Luminescent materials, Porous coordination polymers |

This table outlines the prospective applications of this compound in the field of advanced organic materials, based on the known reactivity and properties of pyridyl compounds.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR, e.g., COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-(Bromomethyl)-3-chloropyridine in solution.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity. For this compound, the spectrum is expected to show signals for the methylene (B1212753) protons (-CH₂Br) and the three aromatic protons on the pyridine (B92270) ring. The methylene protons would appear as a singlet, significantly downfield due to the deshielding effect of the adjacent bromine atom. The three pyridine protons would appear as distinct multiplets, with their chemical shifts and coupling patterns (J-coupling) revealing their relative positions (ortho, meta, para) to each other and to the nitrogen atom and the substituents.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. In a proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected: one for the bromomethyl carbon and five for the carbons of the pyridine ring. The carbon of the -CH₂Br group would be shifted downfield by the electronegative bromine. Similarly, the carbon atom bonded to the chlorine (C3) and the carbon adjacent to the nitrogen and bearing the bromomethyl group (C2) would be significantly deshielded.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation. A COSY spectrum would show correlations between coupled protons on the pyridine ring, helping to definitively assign their positions. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of the ¹H and ¹³C signals for the three C-H bonds on the pyridine ring and the -CH₂Br group.

Interactive Data Table: Predicted NMR Data for this compound (Note: As specific experimental data is not publicly available, these are predicted chemical shift ranges based on analogous structures.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H (-CH₂Br) | 4.5 - 5.0 | Singlet | Deshielded by bromine. |

| ¹H (H4) | 7.3 - 7.6 | Doublet of doublets | Coupled to H5 and H6. |

| ¹H (H5) | 7.7 - 8.0 | Doublet of doublets | Coupled to H4 and H6. |

| ¹H (H6) | 8.4 - 8.7 | Doublet of doublets | Deshielded by adjacent nitrogen. |

| ¹³C (-CH₂Br) | 30 - 35 | - | Affected by electronegative Br. |

| ¹³C (C2) | 150 - 155 | - | Attached to N and C-Br group. |

| ¹³C (C3) | 130 - 135 | - | Attached to electronegative Cl. |

| ¹³C (C4) | 138 - 142 | - | |

| ¹³C (C5) | 125 - 130 | - | |

| ¹³C (C6) | 148 - 152 | - | Adjacent to nitrogen. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring and the methylene group, C=C and C=N stretching vibrations within the pyridine ring, and C-Cl and C-Br stretching vibrations at lower frequencies in the fingerprint region. The positions of the pyridine ring vibrations are sensitive to the substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum. The C-Br and C-Cl stretches are also Raman active and can be used for confirmation.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H (-CH₂) | Stretch | 2850 - 3000 | IR, Raman |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | IR, Raman |

| CH₂ Bend | Scissoring | ~1465 | IR |

| C-Cl | Stretch | 600 - 800 | IR, Raman |

| C-Br | Stretch | 500 - 600 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.

For this compound (C₆H₅BrClN), the molecular weight is 206.47 g/mol . The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a cluster of peaks for the molecular ion at m/z values of approximately 204, 206, and 208.

Common fragmentation pathways would involve the loss of the bromine or chlorine atoms. A primary and highly likely fragmentation is the cleavage of the weak C-Br bond to form the [M-Br]⁺ ion (chloropyridinylmethyl cation), which would be a very stable fragment. Subsequent loss of HCl or other rearrangements would lead to further fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z (approx.) | Ion Formula | Description |

| 204/206/208 | [C₆H₅⁷⁹Br³⁵Cl]⁺ / [C₆H₅⁸¹Br³⁵Cl]⁺ & [C₆H₅⁷⁹Br³⁷Cl]⁺ / [C₆H₅⁸¹Br³⁷Cl]⁺ | Molecular Ion Cluster [M]⁺ |

| 126/128 | [C₆H₅³⁵ClN]⁺ / [C₆H₅³⁷ClN]⁺ | Fragment from loss of Br radical [M-Br]⁺ |

| 91 | [C₅H₄N-CH₂]⁺ | Fragment from loss of Br and Cl |

| 78 | [C₅H₄N]⁺ | Pyridyl cation from cleavage of side chain |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, analysis of a closely related compound, 3-bromomethyl-2-chloro-quinoline, illustrates the type of data obtained.

For this compound, a crystallographic study would determine:

The exact geometry of the pyridine ring, which may show slight distortions from ideal planarity due to the bulky substituents.

The conformational orientation of the bromomethyl group relative to the plane of the pyridine ring.

The packing of molecules in the crystal lattice, highlighting any significant intermolecular interactions such as halogen bonding (C-Br···N or C-Cl···N) or π-π stacking between pyridine rings, which stabilize the crystal structure.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Complex Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyridine chromophore.

The primary absorptions would be due to π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons on the nitrogen atom. The presence of the chloro and bromomethyl substituents acts as an auxochromic influence, typically causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. This technique is also valuable for studying the formation of charge-transfer complexes, where the substituted pyridine may act as an electron donor or acceptor.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λₘₐₓ (nm) | Solvent |

| π → π | ~260 - 280 | Ethanol/Methanol |

| n → π | ~290 - 320 | Hexane/Cyclohexane |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of halogenated pyridines. researchgate.netresearchgate.net These methods provide a foundational understanding of how the arrangement of electrons and the nature of substituents influence the molecule's chemical behavior.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully applied to related molecules like 2-chloropyridine (B119429) and 2-bromopyridine (B144113) to determine their optimized geometries and electronic properties. researchgate.netresearchgate.net For 2-(bromomethyl)-3-chloropyridine, the primary site of reactivity is the bromomethyl group, which acts as an electrophilic center susceptible to nucleophilic attack. The chlorine atom on the pyridine (B92270) ring also influences the electronic landscape of the molecule.

The reactivity of such compounds in nucleophilic aromatic substitution (SNAr) reactions can be quantitatively predicted using multivariate linear regression models built from computationally derived descriptors. chemrxiv.org These models establish a robust linear relationship between the free energies of activation and key molecular descriptors calculated from the molecule's ground state wavefunction. chemrxiv.org Key descriptors include the Lowest Unoccupied Molecular Orbital (LUMO) energy and the Molecular Electrostatic Potential (ESP). chemrxiv.org The ESP map provides a visual representation of charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which is crucial for predicting sites of nucleophilic or electrophilic attack. nih.gov For instance, in related pyridine derivatives, DFT calculations have been used to precisely map charge allocation on different atoms within the molecule. nih.gov

Table 1: Key Electronic Descriptors for Reactivity Prediction

| Descriptor | Significance in Reactivity Prediction |

|---|---|

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates a greater propensity to accept electrons, suggesting higher reactivity towards nucleophiles. chemrxiv.org |

| Molecular Electrostatic Potential (ESP) | Represents the electrostatic potential on the electron density surface. Positive regions indicate electrophilic sites prone to nucleophilic attack, while negative regions are nucleophilic. chemrxiv.orgnih.gov |

| Atomic Charges | Calculated charges on individual atoms (e.g., via Mulliken population analysis) reveal the distribution of electron density and help identify reactive centers. nih.gov |

These computational approaches allow for the in silico screening and prediction of reactivity for a wide range of substrates, serving as a powerful tool in synthetic planning. chemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a molecule like this compound, rotation around the single bond connecting the bromomethyl group to the pyridine ring gives rise to different conformers. The stability of these conformers is governed by a delicate balance of steric and electronic effects.

While direct Molecular Dynamics (MD) simulation studies on this compound are not extensively documented in the provided literature, the principles are well-established through computational studies of related heterocyclic systems. researchgate.net DFT calculations are used to determine the geometries and relative energies of different conformers, identifying the most stable (lowest energy) arrangements. nih.gov For example, in fluorinated piperidines, DFT computations have shown that conformational preferences are dictated by a combination of factors including electrostatic charge-dipole interactions, hyperconjugation (electron donation from C-H bonds into antibonding orbitals), and steric repulsion. researchgate.net

In the solid state, these molecules pack into a crystal lattice, and their arrangement is determined by intermolecular interactions. nih.gov Computational methods can model these interactions, which include hydrogen bonding, dipole-dipole forces, and van der Waals forces. The study of different polymorphic forms of a compound, which have distinct crystal packing and intermolecular interactions, can be aided by quantum chemical calculations that reveal how different crystallization conditions can trap molecules in various conformations. nih.gov

Table 2: Factors Influencing Molecular Conformation and Intermolecular Interactions

| Influencing Factor | Description |

|---|---|

| Steric Repulsion | Repulsive forces between bulky groups that are close in space, which destabilizes certain conformations. The principle that "Big-Big is Bad" often applies, where conformations with large groups eclipsing each other are highest in energy. lumenlearning.com |

| Electrostatic Interactions | Attractive or repulsive forces between charged or partially charged regions of a molecule, such as charge-dipole interactions, which can significantly stabilize specific conformers. researchgate.net |

| Hyperconjugation | The donation of electron density from a filled bonding orbital (e.g., C-H) to an adjacent empty antibonding orbital (e.g., C-F σ*). This electronic effect can stabilize gauche or axial conformations. researchgate.net |

| Intermolecular Forces | In the solid state, forces like hydrogen bonds and dipole-dipole interactions between adjacent molecules dictate the crystal packing and can influence the preferred molecular conformation. nih.gov |

Understanding these forces through computational analysis is crucial for predicting the three-dimensional structure and packing of this compound in different environments.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures. DFT calculations have proven to be highly effective in predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netnih.gov

Studies on closely related molecules, such as 2-chloropyridine, 3-chloropyridine, 2-bromopyridine, and 3-bromopyridine, have shown that DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set produce vibrational frequencies that are in "excellent agreement" with experimental IR and Raman spectra. researchgate.netresearchgate.net After applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors, the agreement with observed spectral bands is often within a few wavenumbers. nih.gov

This predictive power is invaluable for assigning specific vibrational modes to the observed peaks in an experimental spectrum. For example, calculations can distinguish between C-H stretching modes, ring bending modes, and vibrations involving the halogen and bromomethyl substituents. researchgate.net Similarly, DFT methods can accurately calculate the 1H and 13C NMR chemical shifts, providing another layer of structural verification by comparing the computed spectrum to the experimental one. nih.gov

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 3-Chloropyridine

| Vibrational Mode Assignment | Experimental Value (cm⁻¹) | Calculated Value (cm⁻¹) (DFT/B3LYP) |

|---|---|---|

| C-Cl Stretch | 1096 | 1096 (in vacuum) |

| C-H Stretch | 3065 | 3079 (in vacuum) |

| Ring Breathing | 1024 | 1025 (in vacuum) |

| C-C Stretch | 1410 | 1411 (in vacuum) |

(Data adapted from a study on 3-chloropyridine, demonstrating the typical accuracy of such calculations. researchgate.net)

The strong correlation between predicted and experimental spectra for related halopyridines provides high confidence that similar computational methods would yield accurate spectroscopic parameters for this compound.

Mechanistic Modeling of Complex Organic Transformations

Beyond predicting static properties, computational chemistry is a powerful tool for modeling the detailed mechanisms of chemical reactions. For this compound, the high reactivity of the bromomethyl group makes it a key intermediate in various nucleophilic substitution reactions. Mechanistic modeling using DFT allows researchers to map out the entire reaction pathway from reactants to products.

This involves locating and calculating the energies of all relevant species along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point on the reaction pathway, and its energy determines the activation energy of the reaction, which in turn governs the reaction rate. nih.gov

For example, in a nucleophilic substitution reaction, modeling can elucidate whether the reaction proceeds through a concerted mechanism (e.g., SN2) or a stepwise mechanism involving a carbocation intermediate (SN1). By calculating the energies of the transition states for competing pathways, one can predict which mechanism is more favorable under specific conditions. Computational studies can also model the role of solvents and catalysts in the reaction. Although specific mechanistic modeling studies for this compound were not detailed in the provided search results, the methodologies are well-established. For instance, calculations of adduct formation energies and transition state energies have been successfully used to predict the reactivity of other classes of compounds in covalent modification reactions. nih.gov

| Intrinsic Reaction Coordinate (IRC) | Traces the reaction path downhill from the transition state to confirm it connects the intended reactants and products. |

Through such detailed modeling, a complete energetic and structural picture of a chemical transformation can be constructed, providing insights that are often difficult or impossible to obtain through experimental means alone.

Emerging Research Directions and Future Outlook

Chemo- and Regioselective Functionalization Strategies

The primary challenge and opportunity in the chemistry of 2-(bromomethyl)-3-chloropyridine lies in selectively targeting one of its two reactive functional groups. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions, while the chlorine atom on the pyridine (B92270) ring is amenable to various cross-coupling reactions.

The bromomethyl group's high reactivity makes it a prime target for nucleophiles. Researchers are exploring a wide array of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities at this position. The selectivity of this reaction is generally high, allowing for the displacement of the bromide without affecting the chloropyridine core, especially under controlled conditions. For instance, reactions with amines like piperidine (B6355638) in dimethylformamide (DMF) at moderate temperatures (e.g., 60°C) selectively yield 3-chloro-2-(aminomethyl)pyridine derivatives. The addition of catalysts, such as potassium iodide, can further enhance the leaving-group ability of the bromide, improving reaction efficiency.

Conversely, functionalization at the chlorine-substituted position requires different strategies, primarily transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds, is a key method for modifying the pyridine ring. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, paired with a specialized phosphine (B1218219) ligand like XPhos, and an arylboronic acid as the coupling partner. These reactions allow for the introduction of aryl or heteroaryl groups at the 3-position of the pyridine ring, significantly increasing molecular complexity. The distinct conditions required for nucleophilic substitution and cross-coupling enable a sequential and controlled functionalization of the molecule.

Future research will likely focus on expanding the toolbox of selective reactions. This includes developing milder reaction conditions, exploring photoredox catalysis for novel transformations, and achieving diastereoselective or enantioselective functionalization when introducing chiral centers.

Table 1: Selective Functionalization Reactions of this compound

| Reaction Type | Target Site | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Bromomethyl group (-CH₂Br) | Amines (e.g., piperidine), Thiols, Alkoxides in DMF at 60°C; optional KI additive. | 3-chloro-2-(aminomethyl)pyridine derivatives | |

| Suzuki-Miyaura Coupling | Chloro group (-Cl) | Arylboronic acids, Pd(OAc)₂/XPhos catalyst in THF/H₂O at 80°C. | 3-Aryl-2-(bromomethyl)pyridine derivatives |

Sustainable Synthesis Approaches and Process Intensification

The traditional synthesis of this compound often involves radical bromination of 3-chloro-2-methylpyridine (B1302946) using reagents like N-bromosuccinimide (NBS) and radical initiators. While effective, these methods can generate significant waste. The push towards "green chemistry" is driving research into more sustainable synthetic routes. This includes exploring alternative, less hazardous brominating agents, using catalytic systems to reduce reagent loading, and minimizing the use of chlorinated solvents.

A key area of development is process intensification, which aims to make chemical processes smaller, safer, and more efficient. The use of continuous flow reactors, as opposed to traditional batch reactors, is a promising approach for the industrial production of this compound and its derivatives. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which can lead to higher yields, improved purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.gov Furthermore, green chemistry principles are being applied to the synthesis of related pyridine compounds, focusing on reducing the number of steps and solvent usage, which can serve as a model for improving the synthesis of this compound. researchgate.net Evaluating metrics like Process Mass Intensity (PMI), which quantifies the amount of waste generated per kilogram of product, is crucial in these efforts to create more environmentally friendly manufacturing processes. nih.gov

Integration with Automated Synthesis and High-Throughput Experimentation